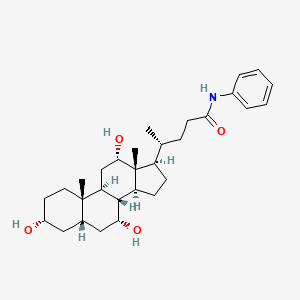

Cholic acid anilide

Descripción

Propiedades

IUPAC Name |

(4R)-N-phenyl-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45NO4/c1-18(9-12-27(35)31-20-7-5-4-6-8-20)22-10-11-23-28-24(17-26(34)30(22,23)3)29(2)14-13-21(32)15-19(29)16-25(28)33/h4-8,18-19,21-26,28,32-34H,9-17H2,1-3H3,(H,31,35)/t18-,19+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSXWZASFPIWEW-ANGOZFNYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Cholic Acid Anilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cholic acid anilide, a synthetic derivative of cholic acid with significant biological activity. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Core Physicochemical Properties

This compound, also known as N-phenyl cholanamide, possesses a unique molecular structure that combines the steroidal backbone of a bile acid with an aromatic aniline moiety. This structural modification significantly influences its chemical and physical characteristics, distinguishing it from its parent compound, cholic acid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₃₀H₄₅NO₄ | [1][2] |

| Molecular Weight | 483.68 g/mol | [1] |

| CAS Number | 6912-96-5 | [1][2] |

| Appearance | Crystalline solid | |

| Melting Point | Data not available for this compound. For comparison, the melting point of cholic acid is 200-201 °C. | [1] |

| pKa | Data not available for this compound. For comparison, the pKa of cholic acid is approximately 4.98. | |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [2] |

Experimental Protocols

The synthesis and characterization of this compound are crucial for obtaining a pure and well-defined compound for experimental studies. The following sections detail the methodologies for its synthesis and characterization, based on established procedures for similar bile acid amides.

Synthesis of this compound

The synthesis of this compound typically involves the amidation of cholic acid with aniline. A general and efficient method for this transformation is the coupling of the carboxylic acid group of cholic acid with the amino group of aniline using a suitable coupling agent.

Materials:

-

Cholic acid

-

Aniline

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS) or other activators

-

Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Activation of Cholic Acid: In a round-bottom flask, dissolve cholic acid in anhydrous DCM. Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution at 0 °C. Stir the mixture at this temperature for 30 minutes and then at room temperature for 2-4 hours to form the active ester.

-

Amide Coupling: In a separate flask, dissolve aniline (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture containing the activated cholic acid. Let the reaction proceed at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the compound. The presence of characteristic peaks for both the cholic acid steroid nucleus and the anilide phenyl group, as well as the disappearance of the carboxylic acid proton signal, confirms the successful synthesis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single sharp peak indicates a high degree of purity.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, primarily as an inhibitor of Clostridium difficile spore germination and as a potential anticancer agent.[3]

Inhibition of C. difficile Spore Germination

This compound is a potent inhibitor of C. difficile spore germination, with a reported IC₅₀ value of 1.8 µM.[2] This activity is crucial in the context of preventing the recurrence of C. difficile infections, as the germination of spores is a key step in the initiation of the disease. The precise mechanism of inhibition is an area of ongoing research but is thought to involve interference with the bile acid-mediated signaling pathways that trigger germination.

Anticancer Activity: Kinase Inhibition and Apoptosis

Emerging evidence suggests that this compound exhibits anticancer properties by inhibiting the activity of specific kinases and inducing apoptosis in cancer cells.[1] While the specific kinase targets are not yet fully elucidated, the general mechanism involves the disruption of signaling pathways that are critical for cancer cell growth and survival.

The induction of apoptosis by this compound is a key aspect of its anticancer potential. This process of programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The proposed signaling pathway, based on the known mechanisms of other bile acid derivatives, likely involves the following key steps:

-

Kinase Inhibition: this compound may inhibit one or more protein kinases that are upstream in pro-survival signaling pathways.

-

Induction of Oxidative Stress: Similar to other bile acids, it may induce the production of reactive oxygen species (ROS).

-

Activation of Apoptotic Pathways: The inhibition of survival signals and the increase in ROS can lead to the activation of the intrinsic and/or extrinsic pathways of apoptosis. This often involves the activation of caspase cascades, leading to the execution of cell death.

Potential Apoptosis Signaling Pathway of this compound:

References

An In-depth Technical Guide on the Crystal Structure Analysis of Cholic Acid Anilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of cholic acid anilide, an inclusion compound formed between cholic acid and aniline. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of the experimental workflow. This information is crucial for understanding the three-dimensional arrangement of this compound, which can inform rational drug design and the development of novel therapeutic agents. This compound has been noted as a potent inhibitor of cancer cell growth and proliferation, inducing apoptosis in human cancer cells.[1]

Crystallographic Data of Cholic Acid-Aniline Inclusion Compound

The crystal structure of the cholic acid-aniline inclusion compound has been determined by X-ray crystallography.[2][3] The key quantitative data from this analysis are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C24H40O5 + C6H7N |

| Molecular Weight | 501.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 13.801(3) Å |

| b | 8.066(3) Å |

| c | 14.094(3) Å |

| β | 116.01(1)° |

| Volume (V) | 1409.9(7) ų |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density (Dc) | 1.182 g cm⁻³ |

| Final R-value | 0.050 for 1448 reflections [I > 3.00σ(I)] |

Table 1: Summary of Crystallographic Data for Cholic Acid-Aniline.[2]

Experimental Protocols

The determination of the crystal structure of the cholic acid-aniline inclusion compound involved the following key experimental procedures:

1. Crystallization: Colorless, needle-like crystals of the cholic acid-aniline complex were obtained from a solution of cholic acid in aniline.[2]

2. X-ray Data Collection: Intensity data were collected on a Rigaku AFC7R diffractometer using Cu-Kα radiation. A ω-2θ scan mode was employed to collect data up to a 2θ value of 120.1°.[2]

3. Structure Solution and Refinement: The crystal structure was solved using direct methods with the MULTAN88 and DIRDIF92 programs.[2] The structure was then refined by a full-matrix least-squares procedure.[2] The final R-value for the structure was 0.050 for 1448 observed reflections with intensities greater than three times their standard deviation [I > 3.00σ(I)].[2] The absolute configuration of the molecule was established using Hamilton's method.[2]

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the diagram below.

Figure 1: Experimental workflow for the crystal structure analysis of this compound.

Structural Insights

The crystal structure reveals that cholic acid molecules arrange to form an amphiphilic layered structure. These layers create channels where the aniline "guest" molecules are accommodated.[2] The nitrogen atom of the aniline molecule is involved in hydrogen bonding with the hydroxyl groups of the cholic acid molecules.[2] Specifically, the nitrogen atom of aniline is hydrogen-bonded to the oxygen atoms O(26) and O(29) of cholic acid at distances of 3.26(2) Å and 3.23(1) Å, respectively.[2] This detailed structural information is invaluable for understanding the intermolecular interactions that govern the formation of this inclusion compound and can aid in the design of new materials and drug delivery systems.

References

- 1. This compound | 6912-96-5 | GAA91296 | Biosynth [biosynth.com]

- 2. Crystal structures of cholic acid–aniline and –3-fluoroaniline inclusion compound; fluorine atom effect on channel and hydrogen bonding pattern - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Crystal structures of cholic acid–aniline and –3-fluoroaniline inclusion compound; fluorine atom effect on channel and hydrogen bonding pattern - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Biological Frontier of Synthetic Cholic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The steroid nucleus of cholic acid, a primary bile acid, has emerged as a versatile scaffold for the development of novel therapeutic agents. Its unique amphipathic nature, coupled with the potential for diverse chemical modifications, has enabled the synthesis of a wide array of derivatives with potent and selective biological activities. This technical guide provides an in-depth overview of the core biological activities of synthetic cholic acid derivatives, focusing on their roles as antimicrobial agents, modulators of key metabolic signaling pathways, and potential anticancer therapeutics. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation cholic acid-based drugs.

Antimicrobial Activity of Cationic Cholic Acid Derivatives

A significant area of research has focused on the development of cationic amphiphilic cholic acid derivatives as mimics of antimicrobial peptides (AMPs). These synthetic molecules typically feature the hydrophobic steroid backbone of cholic acid appended with cationic groups, often through amino acid or other linker moieties. This design strategy creates facially amphiphilic molecules that can selectively interact with and disrupt microbial cell membranes.

The primary mechanism of action for many of these derivatives involves the electrostatic interaction between the positively charged groups on the cholic acid derivative and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the hydrophobic steroid core into the lipid bilayer, leading to membrane depolarization, pore formation, and ultimately, cell death.[1][2]

Data Presentation: Antimicrobial and Hemolytic Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) and hemolytic activity (HC50) of selected synthetic cholic acid derivatives against various pathogens. Lower MIC values indicate greater antimicrobial potency, while higher HC50 values suggest lower toxicity to mammalian red blood cells, indicating a favorable therapeutic index.

| Compound ID | Modification | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Reference |

| BA-2/4 Butyl | C-24 ester with a quaternary amine-terminated butyl chain | S. aureus (MRSA) | 0.5–1 | 205 | [3] |

| E. coli | 1–2 | 205 | [3] | ||

| BA-3/4 Butyl | C-24 ester with three quaternary amine-terminated butyl chains | S. aureus | 2–4 | >1000 | [3] |

| BA-2/4 Hexyl | C-24 ester with a quaternary amine-terminated hexyl chain | Gram-negative bacteria | 2–64 | 191-201 | [3] |

| Analogue 16d | Mono-substituted with lysine at C-3 | S. aureus SA38 | 4 | Not Reported | [1] |

| Analogue 17c | Di-substituted with lysine at C-3 and C-7 | S. aureus SA38 | 4 | Not Reported | [1] |

| P. aeruginosa | 8 | Not Reported | [1] | ||

| Analogue 17d | Di-substituted with lysine at C-3 and C-12 | S. aureus SA38 | 4 | Not Reported | [1] |

| P. aeruginosa | 8 | Not Reported | [1] | ||

| CABI-6 | N-methyl benzimidazole at C-3, C-7, C-12 and a hexyl chain at C-24 | S. aureus | 16 | Not Reported | [4] |

| S. oralis | 2 | Not Reported | [4] |

Experimental Workflow: Determining Antimicrobial and Hemolytic Activity

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and hemolytic activity (HC50) of synthetic cholic acid derivatives.

Modulation of Farnesoid X Receptor (FXR) and Takeda G-protein Coupled Receptor 5 (TGR5)

Synthetic cholic acid derivatives have been extensively investigated as potent and selective modulators of the Farnesoid X Receptor (FXR) and the Takeda G-protein Coupled Receptor 5 (TGR5), both of which are key regulators of bile acid, lipid, and glucose metabolism.

FXR is a nuclear receptor that acts as a bile acid sensor. Activation of FXR by agonists leads to the transcriptional regulation of genes involved in bile acid synthesis and transport, thereby maintaining bile acid homeostasis.[5][6][7] Synthetic derivatives, such as Obeticholic Acid (OCA), a 6α-ethyl derivative of chenodeoxycholic acid, are potent FXR agonists that have been developed for the treatment of liver diseases like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[8]

TGR5 , a G-protein coupled receptor, is activated by bile acids in the gastrointestinal tract and other tissues, leading to the secretion of glucagon-like peptide-1 (GLP-1) and subsequent improvements in glucose homeostasis.[9] Synthetic cholic acid derivatives have been designed to selectively activate TGR5, offering a promising therapeutic strategy for type 2 diabetes and other metabolic disorders.[10][11]

Signaling Pathways

Caption: Simplified signaling pathways for FXR and TGR5 activation by synthetic cholic acid derivatives.

Data Presentation: FXR and TGR5 Agonist Activity

The following table presents the half-maximal effective concentrations (EC50) of various synthetic cholic acid derivatives for FXR and TGR5 activation. Lower EC50 values indicate higher potency.

| Compound | Target | EC50 (µM) | Reference |

| Chenodeoxycholic acid (CDCA) | FXR | ~50 | [12] |

| Obeticholic Acid (OCA) | FXR | 0.13 | [13] |

| EDP-305 | FXR | 0.008 | [13] |

| Lithocholic acid (LCA) | TGR5 | 0.03 - 3.70 | [14] |

| 6α-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777) | TGR5 | Potent agonist | [9] |

| (23R)-12β,23-dimethyl-18-nor-chenodeoxycholic acid (46) | TGR5 | 25 | [10] |

| 12β-methyl-17-epi-18-nor-chenodeoxycholic acid 53 | TGR5 | 25 | [10] |

| Cholic acid-7-sulfate (CA7S) | TGR5 | 0.17 | [14] |

Anticancer Activity of Synthetic Cholic Acid Derivatives

Recent studies have highlighted the potential of synthetic cholic acid derivatives as anticancer agents. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[15][16] The mechanisms of action are diverse and can involve the modulation of key signaling pathways implicated in cancer progression.

The design of these anticancer derivatives often involves conjugation of the cholic acid scaffold with other bioactive molecules, such as phenolic compounds or amino acids, to enhance their cytotoxicity and selectivity towards cancer cells.[15]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected synthetic cholic acid derivatives against different cancer cell lines.

| Compound ID | Parent Bile Acid | Cancer Cell Line | IC50 (µmol/L) | Reference |

| Compound 4 | Cholic Acid | HCT116 (Colon) | 28.90 | [16] |

| Compound 5 | Cholic Acid | HCT116 (Colon) | 21.32 | [16] |

| Compound 6 | Cholic Acid | HCT116 (Colon) | 25.47 | [16] |

| Compound 7 | Cholic Acid | HCT116 (Colon) | 26.81 | [16] |

| Compound 9 | Chenodeoxycholic Acid | Various | >20 | [15] |

| Compound 15 | Chenodeoxycholic Acid | HCT116 (Colon) | 28.9 | [15] |

| Compound 16 | Chenodeoxycholic Acid | HCT116 (Colon) | 27.43 | [15] |

| Compound 6 (CDC-deoxyadenosine derivative) | Chenodeoxycholic Acid | K562 (Leukemia) | 8.51 | [17] |

| Jurkat (Leukemia) | 10.47 | [17] | ||

| Compound 9 (CDC derivative) | Chenodeoxycholic Acid | K562 (Leukemia) | 16.2 | [17] |

| HCT116 (Colon) | 17.0 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the microdilution method.

-

Preparation of Bacterial Inoculum:

-

Streak bacteria onto a suitable agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.

-

Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

-

-

Preparation of Cholic Acid Derivatives:

-

Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate.

-

-

Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in MHB without any derivative) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the cholic acid derivative that completely inhibits visible bacterial growth.

-

Hemolysis Assay

This protocol is used to assess the lytic activity of the derivatives against red blood cells (RBCs).

-

Preparation of Red Blood Cells:

-

Collect fresh whole blood in a tube containing an anticoagulant (e.g., heparin).

-

Centrifuge the blood to pellet the RBCs.

-

Wash the RBC pellet several times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

-

Incubation:

-

In a 96-well plate, mix the RBC suspension with various concentrations of the cholic acid derivatives.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for 100% hemolysis).

-

Incubate the plate at 37°C for 1 hour.

-

-

Measurement of Hemolysis:

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

-

-

Calculation of HC50:

-

Calculate the percentage of hemolysis for each concentration relative to the positive control.

-

The HC50 is the concentration of the derivative that causes 50% hemolysis.

-

FXR Transactivation Assay

This cell-based reporter gene assay is used to measure the activation of FXR.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of the synthetic cholic acid derivatives.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., CDCA or OCA).

-

-

Luciferase Assay:

-

After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

Plot the dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

TGR5 cAMP Assay

This assay measures the activation of TGR5 by quantifying the intracellular accumulation of cyclic AMP (cAMP).

-

Cell Culture:

-

Use a cell line stably expressing TGR5 (e.g., CHO-K1 or HEK293).

-

-

Compound Treatment:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of the synthetic cholic acid derivatives in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Include a vehicle control and a positive control (e.g., a known TGR5 agonist).

-

-

cAMP Measurement:

-

After a short incubation period (e.g., 30 minutes), lyse the cells.

-

Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the cell lysates.

-

Plot the dose-response curve and calculate the EC50 value.

-

Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess the effect of the derivatives on cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the synthetic cholic acid derivatives.

-

Include a vehicle control.

-

-

MTT Incubation:

-

After the desired treatment period (e.g., 48 or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

Synthetic cholic acid derivatives represent a promising and versatile class of molecules with a broad spectrum of biological activities. Their ability to be tailored for specific interactions with biological targets, such as microbial membranes and key metabolic receptors, underscores their potential in addressing significant unmet medical needs in infectious diseases, metabolic disorders, and oncology. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel and effective cholic acid-based therapeutics.

References

- 1. Cholic Acid-Based Antimicrobial Peptide Mimics as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholic Acid-Based Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facially Amphiphilic Bile Acid-Functionalized Antimicrobials: Combating Pathogenic Bacteria, Fungi, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-methyl Benzimidazole Tethered Cholic Acid Amphiphiles Can Eradicate S. aureus-Mediated Biofilms and Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile acid derivatives as ligands of the farnesoid X receptor. Synthesis, evaluation, and structure-activity relationship of a series of body and side chain modified analogues of chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 12β-methyl-18- nor-avicholic acid analogues as potential TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of bile acid derivatives and their activity against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of bile acid derivatives and their activity against colon cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Bile Acid Conjugates with Anticancer Activity: Most Recent Research - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Cholic Acid Anilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid anilide, also known as N-phenyl-3α,7α,12α-trihydroxy-5β-cholan-24-amide (CaPA), is a synthetic derivative of the primary bile acid, cholic acid. While structurally similar to endogenous bile acids that play crucial roles in host metabolism through the activation of farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), the primary and well-characterized mechanism of action of this compound lies in its potent inhibition of Clostridioides difficile spore germination.[1][2] This technical guide provides an in-depth exploration of this established mechanism and discusses the potential, though currently unconfirmed, interactions with host bile acid receptors.

I. Inhibition of Clostridioides difficile Spore Germination

The most significant biological activity of this compound is its ability to prevent the germination of C. difficile spores, the primary infectious agents of C. difficile infection (CDI).[1]

A. Molecular Mechanism

This compound acts as an alternative substrate inhibitor of C. difficile spore germination.[1][2] It competitively inhibits the binding of the natural germinant, taurocholate, to the spore's germination machinery.[1] The key steps in this process are:

-

Competition with Taurocholate: In the gut, C. difficile spores recognize specific bile salts, such as taurocholate, and the amino acid glycine as signals to initiate germination.[1][3][4] this compound directly competes with taurocholate for binding to the CspC pseudoprotease, a key component of the spore's germinant receptor complex.[1]

-

Formation of a Non-Productive Complex: By binding to the CspC receptor, this compound is thought to induce a conformational change that traps the spore in a non-germinative state.[1] This prevents the downstream signaling cascade required for the degradation of the spore cortex and the release of the vegetative cell.

-

Delayed and Inefficient Germination: While it doesn't completely block germination, this compound shunts the spores into an alternative, slower, and much less efficient germination pathway.[1][2] This significant delay reduces the overall viability of the spores and diminishes the number of toxin-producing vegetative bacteria that can colonize the gut.[1]

B. Quantitative Data

The inhibitory potency of this compound on C. difficile spore germination has been quantified in vitro.

| Compound | Target | Parameter | Value | Reference |

| This compound (CaPA) | C. difficile R20291 spore germination | IC50 | 1.8 µM | --INVALID-LINK-- |

C. Experimental Protocol: In Vitro C. difficile Spore Germination Assay

A representative protocol to assess the inhibitory effect of this compound on C. difficile spore germination is as follows:

-

Spore Preparation: C. difficile spores are purified from a sporulating culture and stored at a known concentration.

-

Germination Conditions: Spores are incubated in a germination solution containing a known concentration of the germinant taurocholate (e.g., 50 mM) and the co-germinant glycine (e.g., 100 mM).

-

Inhibitor Treatment: this compound is added to the germination solution at varying concentrations. A vehicle control (e.g., DMSO) is also included.

-

Monitoring Germination: Germination is monitored over time by measuring the decrease in optical density (OD) at 600 nm, as germinating spores become phase-dark and their OD decreases.

-

Data Analysis: The rate of germination is calculated from the change in OD over time. The IC50 value is determined by plotting the percentage of germination inhibition against the concentration of this compound.

D. Signaling Pathway Diagram

References

- 1. Mechanism of germination inhibition of Clostridioides difficile spores by an aniline substituted cholate derivative (CaPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of germination inhibition of Clostridioides difficile spores by an aniline substituted cholate derivative (CaPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile acids as germinants for Clostridioides difficile spores, evidence of adaptation to the gut? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acids as germinants for Clostridioides difficile spores, evidence of adaptation to the gut? - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholic Acid Anilide: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid anilide, also known as cholic acid N-phenylamide or CaPA, is a synthetic derivative of cholic acid, a primary bile acid. This molecule has garnered significant interest in the scientific community for its potent biological activities, particularly as an inhibitor of Clostridium difficile spore germination. Understanding its physicochemical properties, most notably its solubility in various solvents, is critical for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the solubility of this compound, details experimental methodologies for its assessment, and explores its mechanism of action in inhibiting C. difficile spore germination.

Core Data: Solubility of this compound

The solubility of a compound is a fundamental parameter that influences its formulation, delivery, and bioavailability. The following table summarizes the available quantitative data for the solubility of this compound in several common laboratory solvents. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the available literature and commercial datasheets; however, these values provide a valuable baseline for experimental design.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethylformamide (DMF) | 10 | 20.67 | Sonication is recommended to aid dissolution.[1] |

| Dimethyl sulfoxide (DMSO) | 10 | 20.67 | Sonication is recommended to aid dissolution.[1] |

| Ethanol | 1 | 2.07 | Sonication is recommended to aid dissolution.[1] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 | 0.41 | Sonication is recommended to aid dissolution.[1] |

Experimental Protocols: Determination of Solubility

While specific experimental details for the solubility of this compound are not extensively published, a general methodology based on standard laboratory practices for determining the solubility of organic compounds can be applied. The isothermal saturation method is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of high purity

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking or agitation facilitates the dissolution process.

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifugation at a constant temperature can be used to achieve clear separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Biological Activity and Signaling Pathway

This compound is a recognized inhibitor of Clostridium difficile spore germination, a critical step in the pathogenesis of C. difficile infection. It acts as a competitive antagonist to the natural germinant, taurocholate.

C. difficile spores possess a germinant receptor, a protease complex known as CspC, which recognizes bile salts like taurocholate. The binding of taurocholate to CspC, in the presence of a co-germinant such as glycine, initiates a signaling cascade that leads to the release of Ca-DPA (calcium dipicolinate) from the spore core, cortex hydrolysis, and subsequent hydration and outgrowth of the vegetative cell.

This compound competes with taurocholate for the same binding site on the CspC receptor. By binding to CspC, this compound blocks the initiation of the germination cascade, thereby preventing the transformation of dormant spores into toxin-producing vegetative cells.

Below is a diagram illustrating the competitive inhibition of C. difficile spore germination by this compound.

Experimental Workflow for Assessing Inhibitory Activity

The inhibitory effect of this compound on C. difficile spore germination can be assessed using an in vitro germination assay. The following workflow outlines a typical experimental procedure.

Conclusion

This compound presents as a promising molecule with significant biological activity against C. difficile. This technical guide provides essential information on its solubility in key organic solvents, which is fundamental for its handling and formulation in research and development. The outlined experimental protocol offers a standardized approach to further investigate its solubility characteristics. Furthermore, the elucidation of its mechanism of action as a competitive inhibitor of spore germination provides a clear rationale for its potential therapeutic application. This compilation of data and methodologies serves as a valuable resource for scientists and professionals working with this compound.

References

Spectroscopic and Synthetic Profile of Cholic Acid Anilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for cholic acid anilide, a potent inhibitor of Clostridium difficile spore germination. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Introduction

This compound, also known as N-phenyl-3α,7α,12α-trihydroxy-5β-cholan-24-amide, is a synthetic derivative of the primary bile acid, cholic acid. It has garnered significant interest due to its demonstrated efficacy in inhibiting the germination of C. difficile spores, including hypervirulent strains.[1][2][3] The compound's simple phenyl amide modification to the cholic acid scaffold has been shown to dramatically increase its potency compared to the natural germination inhibitor, chenodeoxycholate.[1][2] This guide details the key spectroscopic characteristics and the experimental protocol for its synthesis, providing a valuable resource for researchers working with this class of compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between cholic acid and aniline. A general and efficient method involves the activation of the carboxylic acid group of cholic acid, followed by nucleophilic attack by aniline.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for amide bond formation.[4]

Materials:

-

Cholic acid

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

-

Hydroxybenzotriazole (HOBt) or similar additive

-

Dichloromethane (DCM) or a suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Cholic Acid: To a solution of cholic acid in anhydrous DCM, EDC (1.2 equivalents) and HOBt (1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Amide Formation: Aniline (1.1 equivalents) is added to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Synthesis Workflow

References

- 1. The Design, Synthesis, and Characterizations of Spore Germination Inhibitors Effective against an Epidemic Strain of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Design, Synthesis, and Characterizations of Spore Germination Inhibitors Effective against an Epidemic Strain of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

Cholic Acid Anilide as a Potential TGR5 Agonist: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Activation of TGR5 stimulates various downstream signaling pathways, leading to beneficial effects on glucose homeostasis, energy expenditure, and inflammation. Bile acid derivatives, both natural and synthetic, are key modulators of TGR5 activity. This technical guide focuses on cholic acid anilide, a synthetic derivative of cholic acid, as a potential TGR5 agonist. While direct evidence of its TGR5 agonism is currently limited, its structural similarity to known TGR5 ligands warrants investigation. This document provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols to evaluate its TGR5 agonist activity, and a summary of the TGR5 signaling pathway. Quantitative data for cholic acid and other relevant derivatives are presented to provide a comparative context for future studies.

Introduction to TGR5 and its Therapeutic Potential

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G protein-coupled receptor (GPCR) superfamily.[1] It is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and immune cells such as macrophages.[2][3] The activation of TGR5 by bile acids and other agonists initiates a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2]

This signaling cascade has pleiotropic effects, including:

-

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation promotes the release of GLP-1, an incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety.[4][5]

-

Increased Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation upregulates the expression of deiodinase 2 (D2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3), leading to increased thermogenesis and energy expenditure.[3]

-

Anti-inflammatory Effects: In macrophages, TGR5 signaling can inhibit the production of pro-inflammatory cytokines.[3]

Given these diverse physiological roles, TGR5 has garnered significant attention as a therapeutic target for type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease.[1]

This compound: Synthesis and Physicochemical Properties

This compound, also known as (5β)-3α,7α,12α-trihydroxy-N-phenyl-cholan-24-amide or CaPA, is a synthetic derivative of the primary bile acid, cholic acid.[6]

Synthesis:

The synthesis of this compound typically involves the amidation of cholic acid with aniline. A general synthetic scheme is as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid group of cholic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) or by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amide Bond Formation: The activated cholic acid is then reacted with aniline in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) to yield this compound.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.

A study by Sharma et al. (2018) describes the synthesis of various spore germination inhibitors, including this compound, for Clostridium difficile.[6]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₅NO₄ | [6] |

| Molecular Weight | 483.7 g/mol | [6] |

| CAS Number | 6912-96-5 | [6] |

| Appearance | White crystalline substance | [7] |

| Solubility | Soluble in alcohol and acetic acid; insoluble in water. | [7] |

TGR5 Signaling Pathway

The activation of TGR5 by an agonist like this compound is hypothesized to trigger a well-defined signaling cascade. The canonical pathway involves the coupling of TGR5 to a stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate various downstream cellular responses.

Figure 1: TGR5 Signaling Pathway.

Quantitative Data for Cholic Acid and Derivatives as TGR5 Agonists

| Compound | Agonist Type | EC₅₀ (µM) | Cell Line | Assay Type | Reference |

| Cholic Acid (CA) | Endogenous | 7.7 | CHO | cAMP Assay | [4] |

| Chenodeoxycholic Acid (CDCA) | Endogenous | 4.4 | CHO | cAMP Assay | [4] |

| Deoxycholic Acid (DCA) | Endogenous | 1.0 | CHO | cAMP Assay | [4] |

| Lithocholic Acid (LCA) | Endogenous | 0.53 | HEK293 | cAMP Assay | [3][4] |

| Taurolithocholic Acid (TLCA) | Endogenous | 0.33 | - | - | [2] |

| 6α-ethyl-23(S)-methyl-cholic acid (INT-777) | Synthetic | - | - | - | [4] |

| Compound B1 (7-O-methyl cholic acid) | Synthetic | ~1.5 (relative to CA) | - | cAMP Assay | [1] |

| Compound A1 (12-keto cholic acid) | Synthetic | ~1.1 (relative to CA) | - | cAMP Assay | [1] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols for Evaluating TGR5 Agonist Activity

To determine if this compound acts as a TGR5 agonist, a series of in vitro assays can be performed. The following protocols provide a detailed methodology for key experiments.

General Experimental Workflow

The evaluation of a potential TGR5 agonist typically follows a stepwise approach, starting with primary screening to confirm receptor activation, followed by secondary assays to quantify potency and elucidate the mechanism of action.

Figure 2: Experimental Workflow.

In Vitro TGR5 Activation: cAMP Accumulation Assay

This assay directly measures the downstream product of TGR5 activation, providing a robust method for screening and quantifying agonist activity.

Objective: To determine if this compound increases intracellular cAMP levels in cells expressing TGR5.

Materials:

-

HEK293 or CHO cells stably or transiently expressing human TGR5.

-

Control cells (not expressing TGR5).

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound (test compound).

-

Known TGR5 agonist (e.g., INT-777 or LCA) as a positive control.[4][8]

-

Vehicle control (e.g., DMSO).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or GloSensor™ cAMP Assay).[1]

-

96-well or 384-well microplates.

Protocol:

-

Cell Seeding: Seed TGR5-expressing cells and control cells into microplates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound, the positive control, and the vehicle control in assay buffer.

-

Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a specified time (e.g., 30 minutes to 1 hour) at 37°C.[9]

-

Cell Lysis (for endpoint assays): If using an endpoint assay, lyse the cells according to the kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP measurement using the chosen assay kit, following the manufacturer's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence).

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve for this compound and the positive control.

-

Calculate the EC₅₀ value for this compound if a clear dose-dependent activation is observed.

-

Functional Consequence: GLP-1 Secretion Assay

This assay assesses a key physiological outcome of TGR5 activation in a relevant cell type.

Objective: To determine if this compound stimulates GLP-1 secretion from enteroendocrine L-cells.

Materials:

-

Enteroendocrine cell line (e.g., STC-1, NCI-H716, or GLUTag cells).[5][10]

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

This compound (test compound).

-

Known TGR5 agonist (e.g., INT-777 or LCA) as a positive control.[4]

-

Vehicle control (e.g., DMSO).

-

Krebs-Ringer Bicarbonate Buffer (KRBB) or similar secretion buffer.

-

DPP-IV inhibitor (to prevent GLP-1 degradation).

-

GLP-1 ELISA kit.

-

24-well or 48-well plates.

Protocol:

-

Cell Seeding: Seed the enteroendocrine cells into multi-well plates and culture until they reach the desired confluency.

-

Pre-incubation: Wash the cells with KRBB and pre-incubate in KRBB for 1-2 hours to establish a baseline.

-

Stimulation: Replace the pre-incubation buffer with fresh KRBB containing the test compounds (this compound, positive control, vehicle control) and a DPP-IV inhibitor. Incubate for a specified time (e.g., 2 hours).[11]

-

Supernatant Collection: After incubation, collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.

-

Cell Viability/Total Protein Assay: After collecting the supernatant, lyse the cells and perform a cell viability assay (e.g., MTT or LDH assay) or a total protein assay (e.g., BCA assay) to normalize the GLP-1 secretion data to the number of viable cells or total protein content.[11]

-

Data Analysis:

-

Normalize the GLP-1 secretion to the cell viability or total protein data.

-

Compare the GLP-1 secretion in response to this compound with the vehicle control and the positive control.

-

Perform a dose-response analysis to determine the EC₅₀ for GLP-1 secretion.

-

Conclusion and Future Directions

This compound, as a derivative of a primary bile acid, represents an intriguing candidate for investigation as a TGR5 agonist. While direct evidence is currently lacking, the well-established role of bile acid derivatives in TGR5 activation provides a strong rationale for its evaluation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically assess the TGR5 agonist activity of this compound, from initial screening of receptor activation to the characterization of its functional consequences on GLP-1 secretion.

Future studies should focus on performing these in vitro assays to determine the potency and efficacy of this compound at the TGR5 receptor. If promising in vitro activity is observed, subsequent in vivo studies in animal models of metabolic disease would be warranted to evaluate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to the anilide moiety and the steroidal backbone of cholic acid, could lead to the discovery of novel and more potent TGR5 agonists. The exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of TGR5 pharmacology and may ultimately lead to the development of new therapies for metabolic and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Cholic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Effects of Cholic Acid Anilide on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid, a primary bile acid, and its derivatives have garnered significant attention in oncological research for their potential as anticancer agents.[1] Among these, synthetic modifications, such as the formation of amides like cholic acid anilide, are being explored to enhance cytotoxic activity and improve pharmacological profiles. This technical guide provides an in-depth overview of the in vitro effects of this compound and closely related cholic acid amides on various cancer cell lines. The document details the cytotoxic and apoptotic effects, outlines the key signaling pathways involved, and provides comprehensive experimental protocols for the evaluation of these compounds.

Cytotoxic and Proliferative Effects

This compound and its related amide derivatives have demonstrated significant dose-dependent cytotoxic effects across a range of cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis, leading to a reduction in cell viability and inhibition of proliferation.[2]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for cholic acid amides in various cancer cell lines, as determined by cell viability assays such as the MTT assay. It is important to note that these values are representative of cholic acid amides and may vary for this compound specifically.

| Cell Line | Cancer Type | Compound Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | Cholic Acid Amide Derivative | 15-30 | [3] |

| HCT-116 | Colon Cancer | Cholic Acid Amide Derivative | 10-25 | [4] |

| MCF-7 | Breast Cancer | Cholic Acid Amide Derivative | 20-50 | [5] |

| PC-3 | Prostate Cancer | Cholic Acid Amide Derivative | 25-75 | [6] |

| SiHa | Cervical Cancer | Cholic Acid Amide Derivative | 10-40 | [2] |

Induction of Apoptosis

Cholic acid amides primarily induce cell death through the process of apoptosis. This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.[3][4]

Key Markers of Apoptosis

The induction of apoptosis by cholic acid amides can be quantified by monitoring several key events:

-

Annexin V Staining: An early marker of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, which can be detected by flow cytometry using fluorescently labeled Annexin V.

-

Caspase Activation: Cholic acid amides have been shown to activate key executioner caspases, such as caspase-3 and caspase-9.[4][7]

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential, which can be measured using fluorescent dyes like JC-1.[6]

-

Cell Cycle Arrest: Treatment with these compounds can lead to an accumulation of cells in the G1 or sub-G1 phase of the cell cycle, indicative of apoptosis and inhibition of cell proliferation.[3]

The following table summarizes the typical effects of cholic acid amides on these apoptotic markers.

| Parameter | Method of Detection | Typical Observation |

| Apoptotic Cell Population | Annexin V/PI Staining (Flow Cytometry) | Increase in Annexin V positive cells |

| Caspase-3/9 Activation | Western Blot / Colorimetric Assay | Increased levels of cleaved (active) caspases |

| Mitochondrial Membrane Potential | JC-1 Staining (Flow Cytometry/Microscopy) | Decrease in red/green fluorescence ratio |

| Cell Cycle Distribution | PI Staining (Flow Cytometry) | Accumulation of cells in the sub-G1 phase |

Signaling Pathways Modulated by this compound

The pro-apoptotic effects of this compound and related amides are mediated through the modulation of several key signaling pathways. The primary mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, often triggered by an increase in intracellular reactive oxygen species (ROS).[8][9][10]

Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by this compound.

Extrinsic Apoptosis Pathway and MAPK/NF-κB Signaling

Caption: Extrinsic apoptosis and related signaling pathways.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the JC-1 dye to measure changes in mitochondrial membrane potential.

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence indicates a loss of membrane potential.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.[11]

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells), can be quantified.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-JNK, NF-κB) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro evaluation.

Conclusion

This compound and related amide derivatives represent a promising class of compounds with potent in vitro anticancer activity. Their ability to induce apoptosis through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways, as well as MAPK and NF-κB signaling, makes them attractive candidates for further drug development. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of these and similar compounds. Further studies are warranted to elucidate the precise molecular targets and to validate these in vitro findings in preclinical in vivo models.

References

- 1. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic bile acid derivatives induce apoptosis through a c-Jun N-terminal kinase and NF-kappaB-dependent process in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic bile acid derivatives inhibit cell proliferation and induce apoptosis in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. imrpress.com [imrpress.com]

- 11. ucl.ac.uk [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols: Cholic Acid Anilide as an Inhibitor of Clostridium difficile Spore Germination

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clostridium difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a pressing concern in healthcare settings. The bacterium's ability to form dormant and highly resistant spores is central to its transmission and pathogenesis. For infection to occur, these spores must germinate within the host's gastrointestinal tract, a process triggered by specific host-derived signals, primarily certain bile acids and glycine.[1] The germination process, therefore, presents a promising target for novel therapeutic strategies to prevent CDI.

Cholic acid anilide (CaPA) has emerged as a potent inhibitor of C. difficile spore germination.[2][3][4] This synthetic bile salt analog acts by interfering with the natural germination pathway, offering a potential avenue for the development of non-antibiotic-based prophylactic treatments for CDI. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its study, and relevant quantitative data.

Mechanism of Action

C. difficile spore germination is initiated when cogerminants, such as the primary bile acid taurocholate and the amino acid glycine, are recognized by spore-specific receptors.[1][3][4] The germination-specific protease, CspC, has been identified as the bile acid germinant receptor.[5][6] The binding of taurocholate to CspC is a critical early step in a signaling cascade that leads to the release of dipicolinic acid (DPA) from the spore core and subsequent hydrolysis of the spore cortex, ultimately resulting in the outgrowth of a vegetative cell.[5][7]

This compound functions as an alternative substrate inhibitor of this process.[3][4] It competes with taurocholate for binding to the CspC receptor.[3][4] By binding tightly to the spores in a CspC-dependent manner, CaPA effectively delays and reduces the efficiency of taurocholate-mediated germination.[3][4] This competitive inhibition traps the spores in a slowed-down and low-yield germination pathway, thereby diminishing the number of outgrowing vegetative bacteria that can produce toxins and cause disease.[3][4]

Signaling Pathway of C. difficile Spore Germination and Inhibition by this compound

Caption: Signaling pathway of C. difficile spore germination and its inhibition by this compound.

Quantitative Data: Inhibitory Activity

This compound has demonstrated potent inhibitory effects on the germination of C. difficile spores. The following table summarizes key quantitative data for CaPA and related compounds.

| Compound | Target/Assay | IC50 | C. difficile Strain | Reference |

| This compound (CaPA) | Spore Germination Inhibition | 1.8 µM | R20291 | [2][8] |

| Chenodeoxycholate | Competitive Inhibitor of Taurocholate-mediated Germination | Apparent Ki ≈ 370 µM | Not specified | [1] |

Experimental Protocols

Preparation and Purification of C. difficile Spores

This protocol is essential for obtaining a pure spore suspension for use in germination assays.

Materials:

-

C. difficile strain of interest

-

Brain Heart Infusion Broth supplemented with Yeast Extract (BHIS)

-

70:30 sporulation medium[9]

-

L-cysteine solution (10% w/v, filter-sterilized)[9]

-

Sterile distilled water

-

Sucrose solutions (50% w/v, sterile)[11]

-

Phosphate-buffered saline (PBS)

-

Anaerobic chamber

-

Centrifuge and appropriate tubes

Procedure:

-

Initial Culture: In an anaerobic chamber, inoculate a single colony of C. difficile into BHIS broth supplemented with 0.1% taurocholate. Incubate overnight at 37°C.[9]

-

Sporulation: Spread the overnight culture onto plates containing 70:30 sporulation medium. Incubate anaerobically at 37°C for 5-7 days to induce sporulation.[12][13]

-

Harvesting: Scrape the cell growth from the plates into sterile distilled water.[13]

-

Spore Release: Incubate the cell suspension at 4°C for at least 24 hours to facilitate the release of spores from the mother cells.[11]

-

Initial Washing: Centrifuge the suspension to pellet the spores and cell debris. Resuspend the pellet in sterile distilled water. Repeat this washing step several times.

-

Purification by Sucrose Gradient: Carefully layer the washed spore suspension on top of a 50% sucrose solution in a centrifuge tube. Centrifuge to pellet the denser spores, separating them from vegetative cell debris.[11]

-

Final Washing: Carefully remove the supernatant and wash the spore pellet multiple times with sterile distilled water to remove any residual sucrose.

-

Storage: Resuspend the final pure spore pellet in sterile distilled water or PBS and store at 4°C.

Spore Germination Inhibition Assay

This assay is used to determine the inhibitory concentration (e.g., IC50) of compounds like this compound.

Materials:

-

Purified C. difficile spore suspension

-

Sodium phosphate buffer

-

Taurocholate (germinant)

-

Glycine (co-germinant)

-

This compound (or other test inhibitors) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring optical density (OD) at 600 nm

Procedure:

-

Spore Preparation: Adjust the concentration of the purified spore suspension in sodium phosphate buffer to an initial OD600 of approximately 0.4-0.6.

-

Assay Setup: In a 96-well plate, add the spore suspension to wells containing pre-diluted this compound at various concentrations. Include control wells with spores and buffer only (negative control) and spores with germinants but no inhibitor (positive control).

-

Initiation of Germination: To initiate germination, add a solution of taurocholate and glycine to each well to achieve a final concentration that effectively induces germination (e.g., 6 mM taurocholate and 12 mM glycine).[2]

-

Monitoring Germination: Immediately place the microplate in a plate reader set to 37°C. Monitor the decrease in OD600 over time. Spore germination is observed as a drop in the optical density of the culture.

-

Data Analysis: The rate of germination can be calculated from the change in OD600 over time. The IC50 value for this compound is determined by plotting the germination rate against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Spore Germination Inhibition Assay

Caption: A typical workflow for a C. difficile spore germination inhibition assay.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics aimed at preventing Clostridium difficile infections by targeting the critical early stage of spore germination. The protocols and data presented here provide a framework for researchers to investigate the activity of this compound and other potential germination inhibitors. By understanding the mechanism of inhibition and employing standardized assays, the scientific community can advance the development of new strategies to combat this important pathogen.

References

- 1. Inhibiting the Initiation of Clostridium difficile Spore Germination using Analogs of Chenodeoxycholic Acid, a Bile Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of germination inhibition of Clostridioides difficile spores by an aniline substituted cholate derivative (CaPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Bile Acid Recognition by the Clostridium difficile Germinant Receptor, CspC, Is Important for Establishing Infection | PLOS Pathogens [journals.plos.org]

- 6. Bile acid recognition by the Clostridium difficile germinant receptor, CspC, is important for establishing infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile acids as germinants for Clostridioides difficile spores, evidence of adaptation to the gut? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolating and Purifying Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Triggering Germination Represents a Novel Strategy to Enhance Killing of Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Cholic Acid Anilide: A Potential Tool for Interrogating Bile Acid Receptor Signaling

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholic acid anilide is a synthetic derivative of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[1][2] While its primary characterized activity is the inhibition of Clostridium difficile spore germination, its structural similarity to endogenous bile acids suggests its potential as a molecular probe to study bile acid receptors.[3] This document provides an overview of the key bile acid signaling pathways and detailed protocols for evaluating the potential of this compound as a modulator of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).

Bile acids are now recognized as crucial signaling molecules that regulate a variety of physiological processes, including lipid, glucose, and energy metabolism, primarily through the activation of FXR and TGR5.[1][4] FXR is a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR) to regulate the transcription of target genes involved in bile acid homeostasis.[1][3] TGR5, a G protein-coupled receptor, mediates rapid, non-genomic effects through second messenger pathways.[5][6] The development of novel ligands for these receptors is of significant interest for the treatment of metabolic and inflammatory diseases.

Bile Acid Receptor Signaling Pathways

Understanding the signaling cascades initiated by bile acid receptors is fundamental to characterizing novel ligands.

Farnesoid X Receptor (FXR) Signaling Pathway